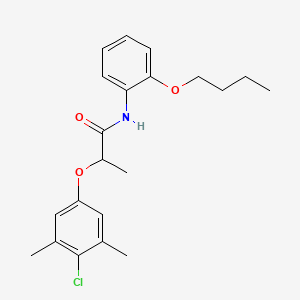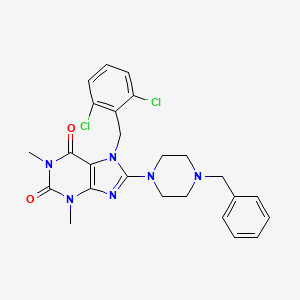![molecular formula C19H17N3O3S B4177553 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4177553.png)
4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide
Descripción general
Descripción
4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, also known as PSB-0739, is a small molecule inhibitor that targets the human protease, cathepsin S. This molecule has been extensively studied for its potential use in treating a variety of inflammatory diseases, including rheumatoid arthritis, psoriasis, and atherosclerosis.
Mecanismo De Acción
The mechanism of action of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide involves the inhibition of cathepsin S. Cathepsin S is a lysosomal protease that is involved in the processing of antigens. Inhibition of cathepsin S leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide inhibits the activity of cathepsin S and reduces the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide reduces inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is its specificity for cathepsin S. This molecule has been shown to have minimal off-target effects, which reduces the risk of side effects. Another advantage is its potency, with an IC50 value in the low nanomolar range. However, one limitation of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as cathepsin S has been shown to play a role in tumor progression. In addition, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, in order to improve its efficacy and reduce the risk of side effects.
Aplicaciones Científicas De Investigación
4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential use in treating inflammatory diseases. In particular, it has been shown to inhibit the activity of cathepsin S, a protease that plays a key role in the immune response. Cathepsin S is involved in the processing of antigens, which are presented to T-cells to initiate an immune response. Inhibition of cathepsin S has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-15-10-12-20-13-11-15)16-6-8-17(9-7-16)22-26(24,25)18-4-2-1-3-5-18/h1-13,22H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCCMSGGFJVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(phenylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)

![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)
![N-(1-methylbutyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4177519.png)

![12-(3-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177529.png)
![12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177534.png)
![N-(4-methoxyphenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea](/img/structure/B4177541.png)
![methyl 4-[(N-phenylglycyl)amino]benzoate](/img/structure/B4177546.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177550.png)
![11-(1,3-benzodioxol-5-yl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one](/img/structure/B4177571.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4177577.png)